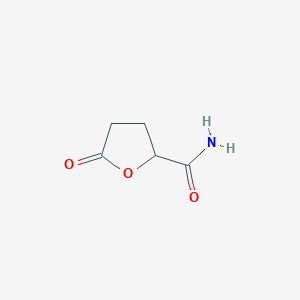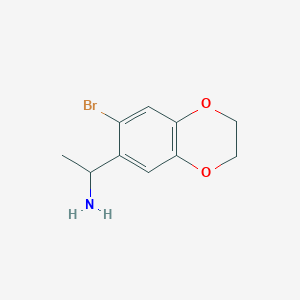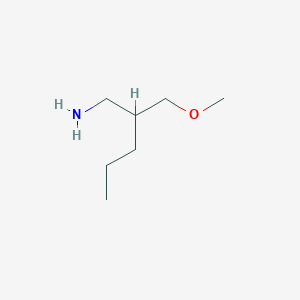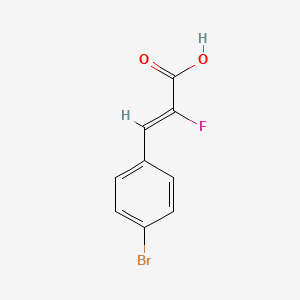
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane is a chiral organic compound with a unique structure that includes an iodomethyl group and a methoxyphenyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and oxirane.
Formation of Oxane Ring: The oxane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, using reagents like iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Oxidation Reactions: Products include oxides or ketones.
Reduction Reactions: Products include methyl derivatives.
Aplicaciones Científicas De Investigación
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in studies to understand biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-2-(Chloromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-2-(Fluoromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a fluoromethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane lies in its iodomethyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The presence of the iodomethyl group can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Propiedades
Fórmula molecular |
C13H17IO2 |
|---|---|
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
(2S,5R)-2-(iodomethyl)-5-(2-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11H,6-9H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
FOCYLUWGSQSJHT-QWRGUYRKSA-N |
SMILES isomérico |
COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CI |
SMILES canónico |
COC1=CC=CC=C1C2CCC(OC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
![1-[4-(Propan-2-yl)phenyl]ethane-1,2-diol](/img/structure/B13186815.png)
amine](/img/structure/B13186817.png)


![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)


![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)

![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
